6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Chichibabin synthesis, which involves the condensation of aldehydes with ammonia and α,β-unsaturated carbonyl compounds.
Sulfonamide Formation: The final step involves the sulfonation of the pyridine ring followed by the coupling of the thiazole and pyridine intermediates with the sulfonamide group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonamide group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings, respectively, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted pyridine and thiazole derivatives.
Scientific Research Applications
6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Pharmaceuticals: The compound is explored for its use in drug development, particularly in the design of novel therapeutic agents targeting various diseases.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria, leading to antimicrobial effects.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is unique due to its combination of a thiazole ring, pyridine ring, and sulfonamide group, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-12-9-15(10-20-16(12)18)26(22,23)21(17-19-7-8-25-17)11-13-3-5-14(24-2)6-4-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYAOROXUFGIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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